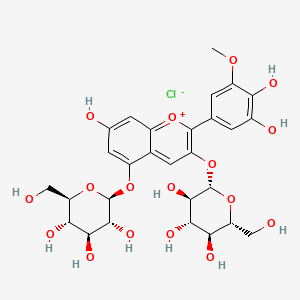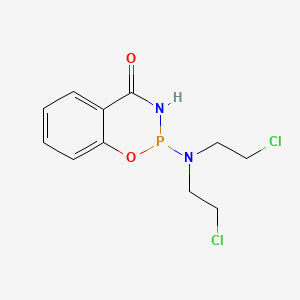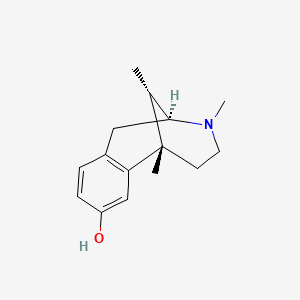
Metazocine, (+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metazocine, (+)- is an opioid analgesic related to pentazocine. It is known for its significant analgesic effects, which are mediated through a mixed agonist-antagonist action at the mu opioid receptor. its clinical use is limited due to dysphoric and hallucinogenic effects, likely caused by its activity at kappa opioid receptors and sigma receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Metazocine, (+)- involves a variation of the morphinan synthesis. The process begins with the reaction of the Grignard reagent from p-methoxybenzyl chloride with lutidine methiodide, resulting in the benzylated dihydropyridine. Reduction of the enamine π-bond leads to the formation of tetrahydropyridine. Cyclization by means of acid then leads directly to the benzomorphan ring system. Finally, demethylation of the aromatic ring system gives the phenol .
Industrial Production Methods: Industrial production methods for Metazocine, (+)- are not widely documented due to its limited clinical use and the stringent regulations surrounding its synthesis and distribution. The compound is controlled under the Single Convention for the Control of Narcotic Substances 1961 and is regulated similarly to morphine in most countries .
Analyse Des Réactions Chimiques
Types of Reactions: Metazocine, (+)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the phenolic group to a quinone structure.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Substitution reactions often involve the replacement of the phenolic hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.
Major Products: The major products formed from these reactions include various derivatives of Metazocine, (+)-, such as quinones, alcohols, and halogenated compounds .
Applications De Recherche Scientifique
Metazocine, (+)- has several scientific research applications:
Chemistry: It is used as a reference compound in the study of opioid receptor interactions and the development of new analgesics.
Biology: Research involving Metazocine, (+)- helps in understanding the biological pathways and receptor mechanisms involved in pain management.
Medicine: Although its clinical use is limited, Metazocine, (+)- serves as a model compound for studying the effects of mixed agonist-antagonist opioids.
Mécanisme D'action
Metazocine, (+)- exerts its effects through a mixed agonist-antagonist action at the mu opioid receptor. It also acts as a high-efficacy agonist at kappa opioid receptors and sigma receptors. The interaction with these receptors leads to significant analgesic effects, but also dysphoric and hallucinogenic effects. The molecular targets include the mu, kappa, and sigma opioid receptors, and the pathways involved are primarily related to pain modulation and perception .
Comparaison Avec Des Composés Similaires
Pentazocine: Another mixed agonist-antagonist opioid analgesic with similar receptor interactions but different side effect profiles.
Phenazocine: A benzomorphan analgesic with a similar structure but different pharmacological properties.
Cyclazocine: Known for its mixed agonist-antagonist properties and use in opioid addiction treatment
Uniqueness: Metazocine, (+)- is unique due to its specific receptor interactions and the balance of agonist-antagonist effects, which result in significant analgesic properties but also limit its clinical use due to adverse effects .
Propriétés
Numéro CAS |
67009-58-9 |
|---|---|
Formule moléculaire |
C15H21NO |
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
(1S,9S,13S)-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C15H21NO/c1-10-14-8-11-4-5-12(17)9-13(11)15(10,2)6-7-16(14)3/h4-5,9-10,14,17H,6-8H2,1-3H3/t10-,14+,15+/m1/s1 |
Clé InChI |
YGSVZRIZCHZUHB-ONERCXAPSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O |
SMILES canonique |
CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-but-2-enedioic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanethioamide](/img/structure/B12759929.png)
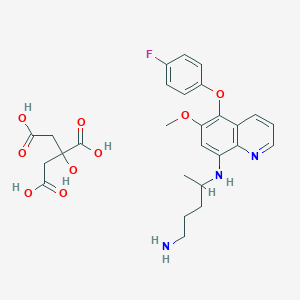
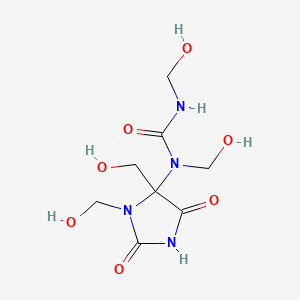
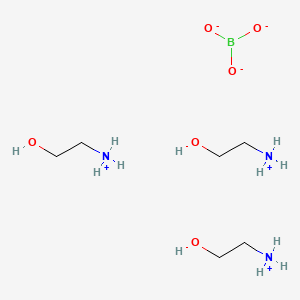
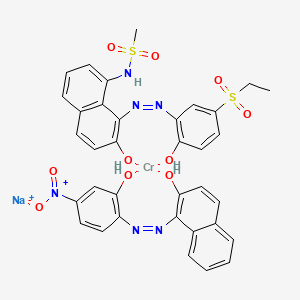

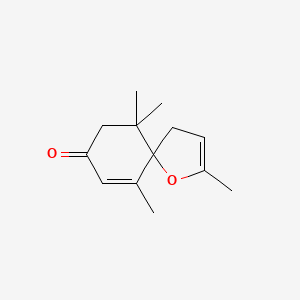
![(E)-but-2-enedioic acid;8-chloro-1-(4-methylpiperazin-1-yl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12759986.png)
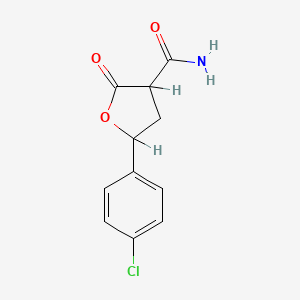
![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)
